molecular formula C24H24N4O3S2 B6489407 2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide CAS No. 877653-77-5

2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide

Cat. No.: B6489407
CAS No.: 877653-77-5
M. Wt: 480.6 g/mol
InChI Key: ZFOMWOFYTMBRJX-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide group at position 2. The acetamide moiety is further functionalized with a 4-acetamidophenyl substituent.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S2/c1-14-10-15(2)12-19(11-14)28-23(31)22-20(8-9-32-22)27-24(28)33-13-21(30)26-18-6-4-17(5-7-18)25-16(3)29/h4-7,10-12H,8-9,13H2,1-3H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOMWOFYTMBRJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • & 3 Compounds : These derivatives (e.g., 5.6 and 5.15) feature a 1,6-dihydropyrimidin-2-yl thioether core, which lacks the fused thiophene ring, reducing aromaticity and altering solubility .
  • Compound: Contains a tetrahydrofuran-sulfamoyl group, introducing a non-aromatic oxygen heterocycle, which may improve aqueous solubility compared to sulfur-containing analogs .

Substituent Effects

Compound Substituent on Acetamide Key Physicochemical Properties
Target Compound 4-Acetamidophenyl High polarity due to acetamide group; potential for hydrogen bonding
(5.6) 2,3-Dichlorophenyl Increased lipophilicity (Cl substituents); may enhance membrane permeability
(5.15) 4-Phenoxyphenyl Moderate lipophilicity (phenoxy group); potential for π-π interactions
Compound 2-Oxotetrahydrofuran-sulfamoyl Polar sulfamoyl group; likely improved solubility in polar solvents

Spectroscopic and Analytical Data

  • ¹H NMR Trends :

    • Target Compound : Expected aromatic proton signals near δ 7.5–8.0 ppm (4-acetamidophenyl) and δ 2.1–2.3 ppm (3,5-dimethylphenyl CH3).
    • (5.6) : Displays a downfield NH signal at δ 12.50 ppm, indicating strong hydrogen bonding .
    • Compound : Distinctive tetrahydrofuran protons at δ 4.34–4.08 ppm .
  • Mass Spectrometry :

    • (5.6) : [M+H]⁺ at m/z 344.21 aligns with C₁₃H₁₁Cl₂N₃O₂S .
    • Compound : [M+H]⁺ at m/z 299.34 confirms a smaller molecular weight due to the absence of aromatic substituents .

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